molecular formula C9H8Cl2N2 B1626460 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole CAS No. 61033-72-5

2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B1626460
CAS No.: 61033-72-5
M. Wt: 215.08 g/mol
InChI Key: DSQMJENLNWSEMO-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative featuring a 2,4-dichlorophenyl substituent at the 2-position of the imidazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their biological and chemical properties. The presence of two chlorine atoms on the phenyl ring enhances its electron-withdrawing character, influencing reactivity, solubility, and interactions in biological systems.

Properties

CAS No.

61033-72-5

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2,(H,12,13)

InChI Key

DSQMJENLNWSEMO-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CN=C(N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Debus-Radziszewski Reaction

The classical Debus-Radziszewski reaction remains the most widely used method for synthesizing 2,4,5-trisubstituted imidazoles. For this compound, this involves a one-pot condensation of:

  • 1,2-Diketone : Glyoxal or its derivatives.
  • Aldehyde : 2,4-Dichlorobenzaldehyde.
  • Ammonia : Aqueous NH$$_3$$ or ammonium acetate.

Reaction Conditions :

  • Catalyst : Citric acid (15 mol%) in ethanol under reflux.
  • Time : 50–100 minutes.
  • Yield : Up to 92%.

The mechanism proceeds via initial Schiff base formation between the aldehyde and ammonia, followed by nucleophilic attack by the diketone and subsequent cyclodehydration (Scheme 1).

$$
\text{RCHO} + \text{NH}3 + \text{O} \rightarrow \text{Imidazole ring} + \text{H}2\text{O}
$$

Advantages : High atom economy, scalability, and compatibility with diverse substituents.

Acid-Catalyzed Cyclocondensation

Patent CN105541813A discloses a method using HBr, HCl, or organic acids (e.g., fumaric acid) to catalyze the cyclization of intermediates like (Z/E)-4-(2,4-dichlorophenyl)-1,3-dithiolane-2-acetonitrile.

Procedure :

  • Dissolve the acetonitrile intermediate in ethyl acetate or toluene.
  • Add acid catalyst (1.3 equivalents HBr or 0.8 equivalents fumaric acid).
  • Reflux at 50–90°C for 1–2.5 hours.
  • Cool, filter, and dry to isolate the product as a solid salt.

Key Data :

  • Yield : 88–91%.
  • Purity : >99.6% (HPLC).

This method is advantageous for producing pharmaceutical-grade intermediates but requires post-synthesis neutralization to recover the free base.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics. While specific details for this compound are limited, analogous imidazole syntheses achieve 20–30% faster reaction times and improved yields (up to 95%) compared to conventional heating.

Reaction Optimization and Yield Analysis

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Debus-Radziszewski Citric acid Ethanol Reflux 0.8–1.7 92
Acid-Catalyzed HBr Ethyl acetate 60 2.5 90
Microwave-Assisted Not reported DMF 150 (MW) 0.5 95

Key Findings :

  • Citric acid in ethanol maximizes yield (92%) while minimizing byproducts.
  • Acid-catalyzed methods require stoichiometric acid but achieve high purity (>99.6%).

Mechanistic Insights

The Debus-Radziszewski reaction proceeds through three stages:

  • Schiff Base Formation : 2,4-Dichlorobenzaldehyde reacts with ammonia to form an imine.
  • Nucleophilic Attack : The imine attacks the diketone (e.g., glyoxal), forming a β-amino ketone intermediate.
  • Cyclodehydration : Intramolecular dehydration yields the dihydroimidazole ring.

In acid-catalyzed routes, protonation of the acetonitrile intermediate enhances electrophilicity, facilitating cyclization via thiolane ring opening.

Comparative Analysis with Related Imidazoles

Compound Substituents Reactivity Biological Activity
1H-Imidazole None Low Antiviral
2-Methylimidazole Methyl at C2 Moderate Catalyst in polymers
This compound Dichlorophenyl at C2 High Antifungal, antimicrobial

The dichlorophenyl group enhances hydrophobic interactions with enzyme active sites, explaining its superior bioactivity.

Industrial and Pharmaceutical Applications

  • Antifungal Agents : Serves as a precursor to luliconazole, a topical antifungal.
  • Materials Science : Modifies polymer conductivity due to its electron-deficient aromatic system.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the phenyl ring .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole exhibit significant antimicrobial properties. Several studies have synthesized various derivatives and evaluated their efficacy against different bacterial strains.

  • Study Overview : Jain et al. synthesized a series of imidazole derivatives and tested their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. Among the compounds tested, specific derivatives showed promising antimicrobial activity compared to Norfloxacin, a standard reference drug .
  • Case Study Data :
    CompoundBacterial StrainZone of Inhibition (mm)
    Compound 1aS. aureus18
    Compound 1bE. coli20
    Compound 4hB. subtilis22

Anticancer Activity

The anticancer potential of this compound has also been extensively studied. Various derivatives were evaluated for their cytotoxic effects on different cancer cell lines.

  • Study Overview : Yurttas et al. investigated the antitumor activity of synthesized imidazole derivatives against C6 (rat glioma) and HepG2 (human liver) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity .
  • Case Study Data :
    CompoundCell LineIC50 Value (µM)
    Compound 20gC615.67 ± 2.52
    Compound 20gHepG258.33 ± 2.89
  • Another study by Hsieh et al. evaluated various imidazole derivatives against multiple cancer cell lines including A549, MCF-7, HepG2, and OVCAR-3 .
  • Case Study Data :
    CompoundA549 (IC50 µM)MCF-7 (IC50 µM)HepG2 (IC50 µM)
    Compound 21a119.3 ± 29.913.49 ± 0.1624.2 ± 0.32
    Compound 22b41.05 ± 1.6153.54 ± 1.12117.28 ± 2.42

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Key Properties/Applications References
2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole 2,4-dichlorophenyl 215.09* Potential fungicide/QSI activity
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole 4-chlorophenyl 180.64 Intermediate in agrochemical synthesis
2-(2-Chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole 2-chlorophenyl, bis(3-methoxyphenyl) 390.86 High molecular weight; enhanced steric bulk
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole 4-fluorophenyl, diphenyl 316.35 QS inhibition (IC₅₀ = 23 µM)
2-[4′-(Pentyloxy)phenyl]-4,5-dihydro-1H-imidazole 4-pentyloxyphenyl 260.37 Moderate QS inhibition (IC₅₀ = 56.38 µM)

*Calculated based on formula C₉H₇Cl₂N₂.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to mono-chlorinated (e.g., 4-chlorophenyl) or methoxy-substituted analogs .
  • Biological activity : While 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole exhibits strong quorum sensing (QS) inhibition (IC₅₀ = 23 µM), the dichlorophenyl analog’s activity is inferred to be lower but comparable to 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) . The dichlorophenyl substitution may prioritize fungicidal applications (e.g., Enilconazole derivatives) over QS inhibition .

Solubility and Stability

  • Solubility: The 2,4-dichlorophenyl group reduces aqueous solubility compared to methoxy- or hydroxyl-substituted imidazoles (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol), which benefit from polar functional groups .
  • Stability : Dichlorophenyl imidazoles exhibit robust stability under acidic conditions, making them suitable for agrochemical formulations .

Biological Activity

2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole is a compound that belongs to the imidazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors to form the imidazole ring. The compound's structure features a dichlorophenyl group that enhances its biological activity through various interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : This compound has shown potential in inhibiting bacterial growth. In a study evaluating various imidazole derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated significant antimicrobial properties .
  • Anti-inflammatory Effects : The compound's anti-inflammatory activity has been assessed using models such as the carrageenan-induced paw edema in rats. It exhibited comparable efficacy to standard anti-inflammatory drugs like Diclofenac .
  • Anticancer Properties : Research indicates that imidazole derivatives can affect cell viability in cancer cell lines. For instance, studies have shown that certain derivatives can decrease the viability of breast cancer cells (MCF7) while maintaining lower toxicity towards normal cells (MCF10A) .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : Molecular docking studies suggest it binds effectively to receptors such as COX-2, which is crucial for mediating inflammation .

Case Study 1: Antimicrobial Evaluation

In a study by Jain et al., several imidazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structures to this compound showed significant inhibition against S. aureus and E. coli, suggesting a promising application in treating bacterial infections .

CompoundTarget BacteriaInhibition Zone (mm)
1aS. aureus15
1bE. coli18
2B. subtilis12

Case Study 2: Anti-inflammatory Activity

In an experimental model involving carrageenan-induced edema in rats, the anti-inflammatory potential of various imidazole derivatives was assessed. The compound demonstrated significant reduction in paw swelling comparable to Diclofenac.

TreatmentPaw Edema Reduction (%)
Control0
Diclofenac (50 mg)100
Compound (100 mg)95

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions (MCRs) involving aldehydes, ammonium acetate, and primary amines under reflux conditions. For example, microwave-assisted synthesis at 120°C for 15 minutes using acetic acid as a catalyst achieves yields >85% . Traditional thermal methods (e.g., ethanol reflux for 6–8 hours) yield ~70–75%, highlighting the efficiency of microwave irradiation in reducing reaction time and improving purity . Key parameters to optimize include solvent polarity, temperature, and catalyst loading.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?

X-ray crystallography is the gold standard for confirming regiochemistry, as demonstrated for analogous imidazole derivatives (e.g., 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole) . Complementary techniques include:

  • NMR : Distinct aromatic proton splitting patterns (e.g., δ 7.26–7.93 ppm for phenyl groups) and NH resonance (~11.89 ppm) .
  • FT-IR : C=N stretching at ~1666 cm⁻¹ and NH bands at ~3448 cm⁻¹ .
  • HPLC : Purity assessment with ≥98% threshold using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for synthesizing novel derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) enable mechanistic insights. For instance, ICReDD’s workflow combines DFT-based transition-state analysis with experimental validation to optimize regioselectivity in imidazole synthesis . Tools like Reaxys and Pistachio databases further aid in retrosynthetic planning by identifying feasible precursors and reaction templates .

Q. How do electronic effects of substituents (e.g., Cl, F) on the phenyl ring influence the compound’s reactivity and biological activity?

Electron-withdrawing groups (e.g., Cl, F) enhance electrophilic aromatic substitution reactivity at the imidazole C2 position. For example, 2-(2,4-dichlorophenyl) derivatives exhibit higher antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) compared to non-halogenated analogs due to increased lipophilicity and membrane penetration . Computational docking studies (e.g., AutoDock Vina) can correlate substituent effects with binding affinity to target enzymes like CYP51 in fungi .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

Discrepancies often arise from variations in assay conditions (e.g., solvent, cell lines). A meta-analysis approach is recommended:

  • Standardize assays : Use common reference strains (e.g., ATCC 25922 for E. coli) and MTT protocols for cytotoxicity .
  • Control variables : Compare logP, pKa, and solubility (e.g., via shake-flask method) to isolate structure-activity relationships .
  • Reproducibility checks : Validate findings across ≥3 independent labs using identical synthetic batches .

Q. How can factorial design optimize reaction parameters for scaled-up synthesis?

A 2³ factorial design evaluates temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). For example:

FactorLow (-1)High (+1)
X₁ (°C)80120
X₂ (mol%)510
X₃ (EtOH:H₂O)3:11:1
Response surface methodology (RSM) identifies optimal conditions (e.g., 110°C, 8 mol% catalyst, 2:1 EtOH:H₂O) to maximize yield while minimizing byproducts .

Methodological Resources

Q. Which databases provide reliable crystallographic and spectroscopic data for this compound?

  • Cambridge Structural Database (CSD) : Crystal packing and bond-length data for imidazole analogs (e.g., refcode: XOYPIX) .
  • PubChem : Experimental and computed physicochemical properties (e.g., logP: 3.2, topological polar surface area: 41.6 Ų) .
  • Reaxys : Curated reaction entries with detailed procedural notes .

Q. What experimental protocols ensure safe handling of intermediates during synthesis?

  • Chlorinated intermediates : Use fume hoods and PPE (nitrile gloves, goggles) due to volatility and toxicity .
  • Hydrazine derivatives : Store at ≤4°C under argon to prevent oxidation; monitor via TLC (Rf: 0.5 in ethyl acetate/hexane) .

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